molecular formula C7H9ClOS B071797 (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol CAS No. 164071-56-1

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Cat. No. B071797
M. Wt: 176.66 g/mol
InChI Key: YISRPYKYTBBHBK-LURJTMIESA-N
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Patent
US08198468B2

Procedure details

Huiling et al. describe a preparation of (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol from thiophene. Thiophene is converted with 3-chloropropanoyl chloride in the presence of tin tetrachloride in benzene to 3-chloro-1-(2-thienyl)-1-propanone, which is reduced with sodium borohydride in ethanol to 3-chloro-1-(2-thienyl)-1-propanol. Kinetic resolution by transesterification using vinyl butanoate and lipase B from Candida antarctica as catalyst in hexane yielded (S)-3-chloro-1-(2-thienyl)-1-propanol, which is converted to (5)-3-iodo-1-(2-thienyl)-1-propanol using sodium iodide in acetone. Subsequent treatment with methylamine in tetrahydrofuran afforded (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
(S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S1C=CC=C1.ClCCC(Cl)=O.[Sn](Cl)(Cl)(Cl)Cl.[Cl:17][CH2:18][CH2:19][C:20]([C:22]1[S:23][CH:24]=[CH:25][CH:26]=1)=[O:21].[BH4-].[Na+].ClCCC(C1SC=CC=1)O.C(OC=C)(=O)CCC>C1C=CC=CC=1.C(O)C.CCCCCC>[Cl:17][CH2:18][CH2:19][C@@H:20]([C:22]1[S:23][CH:24]=[CH:25][CH:26]=1)[OH:21] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
(S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)C=1SC=CC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC[C@H](O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198468B2

Procedure details

Huiling et al. describe a preparation of (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol from thiophene. Thiophene is converted with 3-chloropropanoyl chloride in the presence of tin tetrachloride in benzene to 3-chloro-1-(2-thienyl)-1-propanone, which is reduced with sodium borohydride in ethanol to 3-chloro-1-(2-thienyl)-1-propanol. Kinetic resolution by transesterification using vinyl butanoate and lipase B from Candida antarctica as catalyst in hexane yielded (S)-3-chloro-1-(2-thienyl)-1-propanol, which is converted to (5)-3-iodo-1-(2-thienyl)-1-propanol using sodium iodide in acetone. Subsequent treatment with methylamine in tetrahydrofuran afforded (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
(S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S1C=CC=C1.ClCCC(Cl)=O.[Sn](Cl)(Cl)(Cl)Cl.[Cl:17][CH2:18][CH2:19][C:20]([C:22]1[S:23][CH:24]=[CH:25][CH:26]=1)=[O:21].[BH4-].[Na+].ClCCC(C1SC=CC=1)O.C(OC=C)(=O)CCC>C1C=CC=CC=1.C(O)C.CCCCCC>[Cl:17][CH2:18][CH2:19][C@@H:20]([C:22]1[S:23][CH:24]=[CH:25][CH:26]=1)[OH:21] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
(S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)C=1SC=CC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(O)C=1SC=CC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC[C@H](O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.